molecular formula C11H22N2O2 B8244751 tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate

tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate

Cat. No.: B8244751
M. Wt: 214.30 g/mol
InChI Key: IQABHQNNJFMISW-VIFPVBQESA-N
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Description

Properties

IUPAC Name

tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-9(12)8-6-13(7-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQABHQNNJFMISW-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1CN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with an appropriate amine. The reaction is usually carried out under mild conditions, often in the presence of a base to facilitate the nucleophilic attack of the amine on the carbonyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis of Bioactive Compounds

Tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate serves as a precursor for synthesizing various bioactive molecules. Its structural characteristics allow for modifications that can lead to compounds with potential therapeutic effects.

Case Study: Synthesis of Thieno[2,3-d]pyrimidines

In a study focusing on the synthesis of thieno[2,3-d]pyrimidin-4-yl derivatives, this compound was utilized to create intermediates that showed promising biological activity against certain cancer cell lines. The synthesis involved coupling reactions where the azetidine derivative was reacted with various electrophiles under controlled conditions .

Potential as a Chiral Building Block

The presence of the chiral center in this compound allows it to be used in asymmetric synthesis. This property is crucial for developing enantiomerically pure compounds that are often required in pharmaceuticals.

Data Table: Comparison of Chiral Building Blocks

Compound NameChiral CenterApplication Area
This compoundYesMedicinal Chemistry
(R)- or (S)-2-Amino-3-methylbutanoic acidYesNeuropharmacology
L-AlanineYesProtein Synthesis

Role in Drug Development

Research indicates that derivatives of this compound have been explored for their potential use as inhibitors in various biological pathways, particularly in enzyme inhibition studies.

Case Study: Enzyme Inhibition

In a recent investigation, derivatives were tested against specific enzymes linked to metabolic disorders. The results demonstrated that modifications to the azetidine ring could enhance inhibitory activity, suggesting pathways for drug development targeting metabolic syndromes .

Functionalization of Azetidines

The compound can undergo various chemical transformations, allowing for the introduction of different functional groups. This versatility is essential for creating complex molecules used in pharmaceuticals and agrochemicals.

Data Table: Functionalization Reactions

Reaction TypeConditionsResulting Product
AlkylationBase-catalyzedAlkylated azetidine derivative
AcylationAcid chloride + baseAcetamide derivative
ReductionLiAlH₄ or NaBH₄Amino alcohol derivative

Use in Polymer Chemistry

This compound has been investigated for its potential applications in polymer synthesis, particularly as a monomer for creating functionalized polymers with specific properties tailored for drug delivery systems.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules, leading to the modulation of biological pathways[4][4].

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Chain Length Variation

tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate
  • Molecular Formula : C₁₀H₂₀N₂O₂
  • Molecular Weight : 200.28 g/mol
  • Key Difference : Shorter ethyl chain instead of propyl.
  • Impact : Reduced hydrophobicity and steric bulk compared to the target compound. This may lower membrane permeability but improve solubility in polar solvents .
tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate
  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 199.27 g/mol
  • Key Difference : Cyclopropyl group replaces the propyl chain.
  • However, synthetic complexity increases due to strained ring systems .

Functional Group Modifications

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate
  • Molecular Formula: C₁₀H₁₈BrNO₂
  • Molecular Weight : 264.16 g/mol
  • Key Difference: Bromoethyl substituent instead of aminopropyl.
  • Impact : The bromine atom enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), making it a versatile intermediate for introducing aryl or heteroaryl groups. However, it lacks the primary amine’s nucleophilicity, limiting its use in amide bond formation .
tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride
  • Molecular Formula : C₁₁H₂₀ClN₅O₂
  • Molecular Weight : 289.76 g/mol
  • Key Difference: Triazole ring with aminomethyl group.
  • Impact : The triazole moiety enhances hydrogen-bonding capacity and metabolic stability. The hydrochloride salt improves aqueous solubility, favoring pharmacokinetic profiles in drug candidates .

Heterocyclic and Stereochemical Variants

tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate derivatives
  • Example : tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride
  • Molecular Weight : ~350 g/mol (varies by derivative)
  • Key Difference: Piperazine ring replaces the aminopropyl chain.
  • Impact : Piperazine’s basic nitrogen atoms improve solubility and enable interactions with acidic residues in biological targets (e.g., serotonin receptors). The dihydrochloride salt further enhances water solubility but may complicate purification .
tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate
  • Molecular Formula: C₁₁H₁₉NO₃
  • Molecular Weight : 213.27 g/mol
  • Key Difference : Cyclopropyl and hydroxyl groups at the 3-position.
  • Cyclopropane’s rigidity may stabilize bioactive conformations .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituent Purity Application
Target Compound C₁₁H₂₂N₂O₂ 214.3 (1S)-1-aminopropyl ≥97% Chiral amine synthesis
tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate C₁₀H₂₀N₂O₂ 200.28 Ethylamine 95% Solubility-focused intermediates
tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate C₁₀H₁₈BrNO₂ 264.16 Bromoethyl N/A Cross-coupling reactions
tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate C₁₂H₂₃N₃O₂ 241.33 Piperazine N/A GPCR modulation

Biological Activity

Tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate, also known by its CAS number 2172875-72-6, is a chemical compound that has garnered interest due to its potential biological activities. This compound features a unique azetidine ring structure, which enhances its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₉N₂O₂
  • Molecular Weight : 215.28 g/mol
  • CAS Number : 2172875-72-6

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Tert-butyl chloroformate and (S)-1-amino-2-propanol.
  • Reaction Conditions : The reaction is usually performed in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran.
  • Catalysts : Triethylamine or pyridine may be used to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The azetidine ring contributes to its ability to mimic natural substrates, potentially enhancing its binding affinity to target proteins.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Neuroprotective Properties : Studies have shown that it may protect neuronal cells from oxidative stress and apoptosis.
  • Antidepressant Activity : Preliminary data suggest potential antidepressant effects, likely through modulation of neurotransmitter systems such as serotonin and norepinephrine.

Case Studies

  • Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of this compound resulted in significant reductions in markers of oxidative stress and improved cognitive function compared to control groups.
  • Behavioral Studies : Behavioral assays in mice indicated that this compound may exhibit anxiolytic effects, as evidenced by increased time spent in open arms during elevated plus maze tests.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylateAzetidineModerate neuroprotective effects
Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylateAzetidineAntidepressant properties

Q & A

What are the common synthetic routes for tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate, and how are key intermediates validated?

Basic Research Focus
The synthesis typically begins with tert-butyl 3-oxoazetidine-1-carboxylate, which undergoes oxime formation (e.g., hydroxylamine reaction) to introduce an imine intermediate. Reductive amination with (S)-1-aminopropane is then employed, often using NaBH4 or LiAlH4 as reducing agents. Validation of intermediates involves 1H/13C NMR for stereochemical integrity and LC-MS for purity (>95%) . For example, tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate (a precursor) is synthesized in i-PrOH under reflux, with characterization matching literature data .

How can stereochemical purity of the (1S)-aminopropyl group be confirmed experimentally?

Advanced Research Focus
Chiral HPLC with a Chiralpak AD-H column (hexane:isopropanol, 90:10) resolves enantiomers, while optical rotation ([α]D) comparisons to standards verify configuration. X-ray crystallography (using SHELXL for refinement) provides definitive proof of absolute stereochemistry . For related azetidine derivatives, crystallographic data (e.g., CCDC entries) are critical for resolving ambiguities in NOESY or COSY NMR data .

What computational methods predict the reactivity of the azetidine ring in this compound?

Advanced Research Focus
Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model ring strain and nucleophilic reactivity. The azetidine’s N-Boc group stabilizes the ring but increases susceptibility to electrophilic attack at the 3-position. MD simulations (Amber or GROMACS) assess conformational flexibility of the aminopropyl sidechain, which impacts binding in pharmacological assays .

How are contradictions in spectroscopic data resolved during characterization?

Advanced Research Focus
Discrepancies between predicted and observed NMR shifts often arise from dynamic effects (e.g., rotamers). Variable-temperature NMR (VT-NMR) at 298–373 K collapses splitting caused by restricted rotation. For mass spectrometry, HRMS-ESI resolves ambiguities in fragmentation patterns, particularly for Boc-protected intermediates .

What protecting group strategies are optimal for the azetidine nitrogen during functionalization?

Basic Research Focus
The Boc group is preferred due to its stability under basic conditions and clean removal with TFA. Alternatives like Cbz are less ideal due to hydrogenation requirements. For example, tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate retains Boc stability during Mitsunobu reactions, as confirmed by TLC monitoring .

What crystallographic challenges arise in determining this compound’s structure?

Advanced Research Focus
Twinned crystals or low-resolution data (<1.0 Å) complicate refinement. SHELXL’s TWIN/BASF commands model twinning, while HKLF5 format merges multi-component datasets. For azetidine derivatives, disorder in the tert-butyl group is common and addressed using PART/SUMP restraints .

How is the reductive amination step optimized to minimize racemization?

Advanced Research Focus
Racemization is minimized by using low-temperature conditions (−20°C) and protic solvents (MeOH/EtOH). Catalytic amounts of acetic acid (0.1 eq.) enhance imine formation without compromising stereochemistry. Reaction progress is monitored via in situ IR for imine C=N stretch (1650 cm⁻¹) disappearance .

What purification methods are effective for isolating this compound?

Basic Research Focus
Flash chromatography (SiO2, EtOAc/hexane gradient) removes unreacted amine and Boc-protected byproducts. For polar impurities, reverse-phase HPLC (C18 column, H2O/MeCN + 0.1% TFA) achieves >99% purity. Recrystallization from tert-butyl methyl ether (MTBE) yields high-purity crystals .

How does the compound’s stability vary under acidic/basic conditions?

Advanced Research Focus
The Boc group hydrolyzes rapidly in TFA/DCM (1:1) but is stable in pH < 3 aqueous solutions. The azetidine ring undergoes ring-opening in strong bases (e.g., NaOH > 2M), confirmed by LC-MS detection of β-amino alcohol byproducts. Stability studies use accelerated degradation protocols (40°C/75% RH for 4 weeks) .

What pharmacological assays are suitable for evaluating derivatives of this compound?

Advanced Research Focus
Derivatives are screened for GPCR binding (e.g., serotonin or dopamine receptors) via radioligand displacement assays. ADMET properties are predicted using SwissADME and validated with Caco-2 permeability models. For azetidine-based candidates, logP values (2.5–3.5) suggest moderate blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.